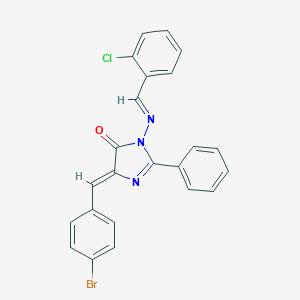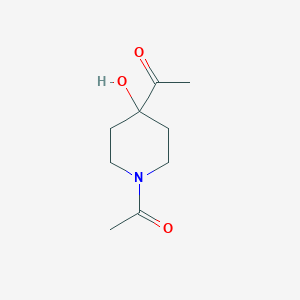
1,4-Diacetyl-4-hydroxypiperidine
Vue d'ensemble
Description
1,4-Diacetyl-4-hydroxypiperidine (DAHP) is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. It is a derivative of piperidine and is also known as N-acetylnorapomorphine. DAHP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of DAHP involves its interaction with dopamine receptors in the brain. DAHP acts as a partial agonist at these receptors, meaning that it can activate them to a certain extent but not fully. This results in a modulatory effect on dopamine signaling, which can have a range of physiological and behavioral effects.
Effets Biochimiques Et Physiologiques
DAHP has been shown to have a range of biochemical and physiological effects, including modulation of dopamine signaling, changes in synaptic plasticity, and alterations in gene expression. These effects can have implications for a range of physiological processes, including mood regulation, reward processing, and learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DAHP in lab experiments is its specificity for dopamine receptors. This allows researchers to selectively study the effects of dopamine signaling without the confounding effects of other neurotransmitters. However, one limitation of using DAHP is its relatively low potency and efficacy compared to other dopamine agonists. This can make it less effective for certain types of experiments.
Orientations Futures
There are several potential future directions for research on DAHP. One area of interest is the development of more potent and selective DAHP derivatives for use in research. Another potential direction is the study of the effects of DAHP on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, DAHP may have potential therapeutic applications for the treatment of mood disorders and addiction, which could be explored in future research.
Applications De Recherche Scientifique
DAHP has been widely used in scientific research as a tool to study the mechanisms of action of various drugs and neurotransmitters. It has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. DAHP has also been used to study the effects of drugs such as cocaine and amphetamines on dopamine signaling.
Propriétés
Numéro CAS |
132945-52-9 |
|---|---|
Nom du produit |
1,4-Diacetyl-4-hydroxypiperidine |
Formule moléculaire |
C9H15NO3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
1-(1-acetyl-4-hydroxypiperidin-4-yl)ethanone |
InChI |
InChI=1S/C9H15NO3/c1-7(11)9(13)3-5-10(6-4-9)8(2)12/h13H,3-6H2,1-2H3 |
Clé InChI |
QXWURQKOENDEDO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCN(CC1)C(=O)C)O |
SMILES canonique |
CC(=O)C1(CCN(CC1)C(=O)C)O |
Synonymes |
4-Piperidinol, 1,4-diacetyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

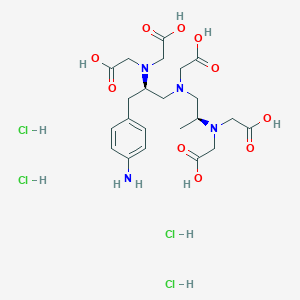
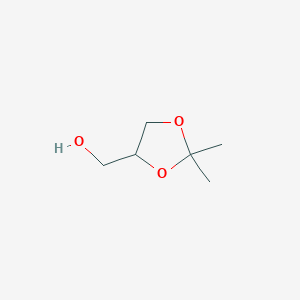
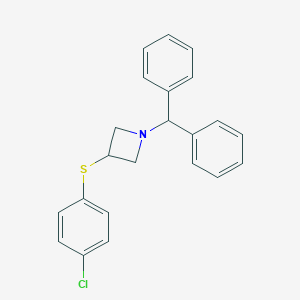
![(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol](/img/structure/B138548.png)

![8-[3-(4-Fluorobenzoyl)propyl]-1-phenyl-3-[4-(isothiocyanato)phenethyl]-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138553.png)
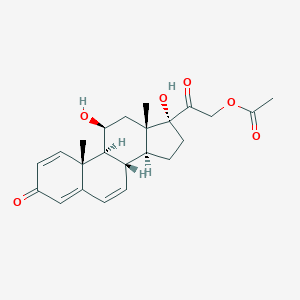
![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)
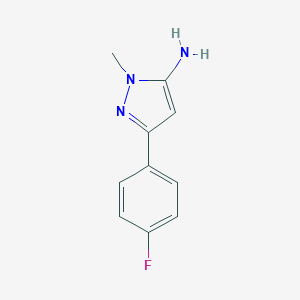
![2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)](/img/structure/B138565.png)
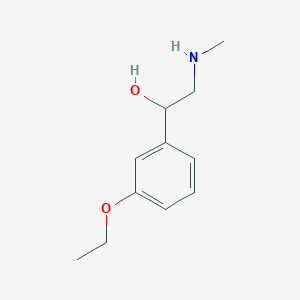
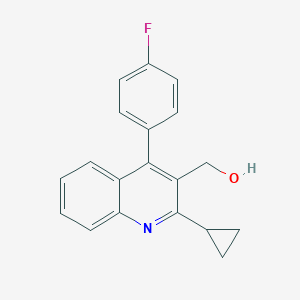
![Imidazo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B138575.png)
